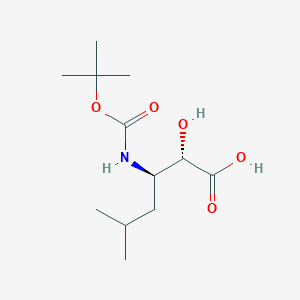

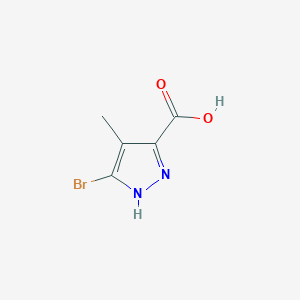

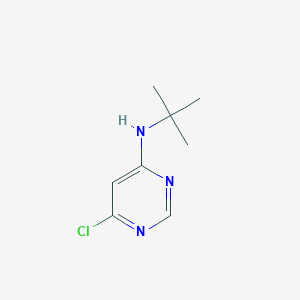

![molecular formula C6H6N4S B1288880 2-Hydrazinylthiazolo[4,5-c]pyridine CAS No. 65128-68-9](/img/structure/B1288880.png)

2-Hydrazinylthiazolo[4,5-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydrazinylthiazolo[4,5-c]pyridine (2-HTP) is a heterocyclic compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. It is a five-membered ring system composed of two nitrogen atoms, one sulfur atom, and two carbon atoms. 2-HTP is an important building block for the synthesis of various biologically active compounds, such as drugs, pesticides, and herbicides. In addition, 2-HTP has also been used in the synthesis of a variety of other heterocyclic compounds.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

2-Hydrazinylthiazolo[4,5-c]pyridine is used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry. Ghattas and Moustafa (2000) utilized 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines, closely related to this compound, for synthesizing fused-triheterocyclic compounds. Kumar et al. (2015) reported the synthesis of novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives from 2-hydrazino-pyridine derivatives, a process involving a reaction with aliphatic/aromatic acids (Ghattas & Moustafa, 2000) (Kumar et al., 2015).

Antimycobacterial Applications

The compound has been explored for its potential in treating Mycobacterium tuberculosis. Matsa et al. (2022) synthesized pyridine appended 2-hydrazinylthiazole derivatives, which exhibited good antimycobacterial activity against the H37Rv strain of Mtb. They also performed in silico analyses to determine the mode of binding of these compounds with KasA protein of Mtb (Matsa et al., 2022).

Neurotropic Activity

Compounds derived from this compound have been investigated for their neurotropic activity. Paronikyan et al. (2019) synthesized derivatives of pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines from 8-hydrazino derivatives of pyrano[3,4-c]pyridines. They evaluated these compounds for anticonvulsant, anxiolytic, and antidepressant activities, with some showing promising results (Paronikyan et al., 2019).

Antimicrobial and Antioxidant Properties

Elgemeie et al. (2017) studied novel pyridone derivatives synthesized from this compound for their antimicrobial and antioxidant properties. They found that these new compounds exhibited significant antibacterial and antifungal activity (Elgemeie et al., 2017).

Anticancer Research

In the realm of cancer research, various derivatives of this compound have been synthesized and evaluated for their antitumor properties. Abdallah et al. (2017) explored pyridotriazolopyrimidines as antitumor agents, demonstrating the potential of these compounds in oncological applications (Abdallah et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-Hydrazinylthiazolo[4,5-c]pyridine, also known as [1,3]thiazolo[4,5-c]pyridin-2-ylhydrazine, is Mycobacterium tuberculosis (Mtb) . This compound has been synthesized to discover novel chemotherapeutic agents for Mtb .

Mode of Action

The compound interacts with its target, Mtb, by binding with the KasA protein of Mtb . The active compounds showed a strong binding score (−5.27 to −6.23 kcal mol −1), indicating a high affinity for the target .

Pharmacokinetics

The drug-likeness of pyridine appended 2-hydrazinylthiazolo derivatives was validated using the lipinski and veber rules , suggesting favorable pharmacokinetic properties.

Result of Action

The result of the action of this compound is the inhibition of Mtb growth. In vitro antimycobacterial studies have shown that certain derivatives of this compound have exhibited good antimycobacterial activity against Mtb, an H37Rv strain, with the minimum inhibitory concentration in the range of 6.40–7.14 μM .

Properties

IUPAC Name |

[1,3]thiazolo[4,5-c]pyridin-2-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-10-6-9-4-3-8-2-1-5(4)11-6/h1-3H,7H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURRSHHHLAFOIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC(=N2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618859 |

Source

|

| Record name | 2-Hydrazinyl[1,3]thiazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65128-68-9 |

Source

|

| Record name | 2-Hydrazinylthiazolo[4,5-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65128-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl[1,3]thiazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

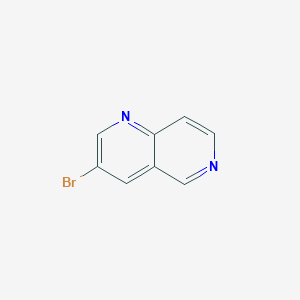

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine](/img/structure/B1288801.png)

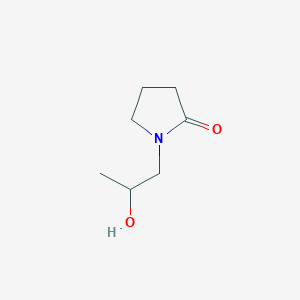

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)